![molecular formula C10H12BFO4 B2994979 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid CAS No. 1146614-44-9](/img/structure/B2994979.png)
4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid
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Overview
Description
4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is a chemical compound with the molecular formula C10H13BO4 . It is an organic compound that is part of the boronic acid family . This compound is typically off-white to tan in color and comes in a solid form .
Molecular Structure Analysis
The molecular structure of 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is represented by the SMILES stringCCOC(=O)CC1=CC=C(C=C1)B(O)O
. This indicates that the molecule contains a boronic acid group (B(O)O), an ethoxy carbonyl group (CCOC=O), and a phenyl ring (C6H5). Chemical Reactions Analysis
Boronic acids, including 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, are known to participate in various chemical reactions. These include oxidative hydroxylation, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, Suzuki-coupling reaction with quinoline carboxylates, trifluoromethylation, and carbometalation of ynamides .Physical And Chemical Properties Analysis
4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid is a solid compound that is off-white to tan in color . It has a molecular formula of C10H13BO4 . The compound may contain varying amounts of anhydrides .Scientific Research Applications
- Suzuki-Miyaura Cross-Coupling Reaction : Boronic acids, including 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, are valuable reagents in this powerful coupling reaction. They react with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds. This method is widely used for the synthesis of pharmaceuticals, agrochemicals, and functional materials .
Nanotechnology
Boronic acids find intriguing applications in nanotechnology due to their unique properties. Here’s how they contribute:
- Surface Modification of Nanoparticles : Carboxylic acids, including boronic acids, act as surface modifiers for nanoparticles. They enhance dispersion and stability, allowing precise control over particle interactions. For instance, 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid could be used to functionalize metallic nanoparticles or carbon nanostructures like carbon nanotubes and graphene .
Sensing Applications
Boronic acids exhibit specific interactions with diols and strong Lewis bases, making them valuable for sensing purposes:
- Fluorescent Sensors : 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid can be incorporated into fluorescent sensors. Its reversible binding to diols (such as sugars) leads to changes in fluorescence intensity. These sensors find applications in glucose monitoring and environmental sensing .
Pharmaceutical Chemistry
Boronic acids have gained prominence in medicinal chemistry. Here’s how they contribute:
- Proteasome Inhibitors : Some boronic acid derivatives act as proteasome inhibitors, which are potential anticancer agents. These compounds selectively target proteasomes, disrupting protein degradation pathways in cancer cells .
Polymer Chemistry
Carboxylic acids play essential roles in polymer science. Consider the following application:
- Monomers and Additives : 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid could serve as a monomer or an additive in polymerization reactions. Its incorporation into polymer chains could lead to novel materials with tailored properties .
Catalysis
Boronic acids can act as catalysts in various reactions:
- Wittig and Wittig–Horner Reactions : Although not directly related to 4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid, boronic acids have been investigated in these reactions. They play a role in the formation of oxaphosphetane intermediates, influencing stereoselectivity .
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
[4-(2-ethoxy-2-oxoethyl)-3-fluorophenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BFO4/c1-2-16-10(13)5-7-3-4-8(11(14)15)6-9(7)12/h3-4,6,14-15H,2,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBKGYLQNWRKKSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CC(=O)OCC)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BFO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxycarbonylmethyl)-3-fluorophenylboronic acid |
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